4-(4-Ethylphenyl)-4-oxobutanoic acid

GABA transporter inhibition GAT1 pharmacology neurochemistry

4-(4-Ethylphenyl)-4-oxobutanoic acid (synonym: 3-(4-ethylbenzoyl)propionic acid) is a γ-keto acid (β-aroylpropionic acid) bearing a para-ethylphenyl substituent. This fragment molecule (MW 206.24 g/mol, LogP 2.30, pKa 4.56 predicted) serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 49594-75-4
Cat. No. B1580703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)-4-oxobutanoic acid
CAS49594-75-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyZLHLIRYSBPOFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylphenyl)-4-oxobutanoic Acid (CAS 49594-75-4): A Differentiated γ-Keto Acid Scaffold for Fragment-Based Drug Discovery and Heterocyclic Synthesis


4-(4-Ethylphenyl)-4-oxobutanoic acid (synonym: 3-(4-ethylbenzoyl)propionic acid) is a γ-keto acid (β-aroylpropionic acid) bearing a para-ethylphenyl substituent [1]. This fragment molecule (MW 206.24 g/mol, LogP 2.30, pKa 4.56 predicted) serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery . Unlike common arylpropionic acid NSAIDs, the γ-keto acid architecture enables direct cyclization into 1,3,4-oxadiazole, pyridazinone, and butenolide heterocycles, which are inaccessible from simple α-arylpropionic acids [2]. Its ethyl substituent provides a distinct lipophilicity and steric profile compared to chloro, bromo, and methyl analogs, altering downstream SAR and pharmacokinetic properties.

Why 4-(4-Ethylphenyl)-4-oxobutanoic Acid Cannot Be Simply Replaced by Other β-Aroylpropionic Acid Analogs


Substituting 4-(4-ethylphenyl)-4-oxobutanoic acid with its 4-chloro, 4-bromo, or 4-methyl analogs without experimental validation introduces significant risk because the para-substituent directly modulates three critical properties: (1) GABA transporter 1 (GAT1) inhibitory potency—the ethyl analog achieves an IC50 of 55–60 nM, whereas the chloro analog's GAT1 affinity is either uncharacterized or markedly different [1]; (2) the pKa of the terminal carboxylic acid differs across substituents (4-ethyl: pKa 4.56 vs. 4-chloro: pKa 4.44, predicted values), affecting ionization-dependent solubility and formulation behavior ; and (3) the steric and electronic contribution of the para-substituent alters the reactivity and regioselectivity of the γ-keto group during oxadiazole or pyridazinone cyclization, yielding different heterocyclic products with distinct biological profiles [2].

4-(4-Ethylphenyl)-4-oxobutanoic Acid: Head-to-Head Comparator Data for Informed Procurement


GAT1 Inhibitory Potency: The 4-Ethyl Analog Achieves 55–60 nM IC50, Comparable to the Clinically Used GAT1 Inhibitor Tiagabine

4-(4-Ethylphenyl)-4-oxobutanoic acid inhibits GABA transporter 1 (GAT1) with an IC50 of 60 nM in rat brain synaptosomes and 55 nM in mouse GAT1 expressed in HEK293 cells, as measured by [3H]GABA uptake inhibition via liquid scintillation counting [1]. Tiagabine, the only clinically approved GAT1-selective inhibitor, exhibits IC50 values of 49–67 nM against human GAT1 . This places the target compound within the same nanomolar potency range as a marketed drug on this specific target, a property not reported for the 4-chloro, 4-bromo, or 4-methyl analogs of this series.

GABA transporter inhibition GAT1 pharmacology neurochemistry anticonvulsant research

1,3,4-Oxadiazole Derivatization of the 4-Ethyl Scaffold Yields Anti-Inflammatory Activity with Very Low Ulcerogenicity, a Differentiating Safety Feature Versus Classical Aroylpropionic Acid NSAIDs

Cyclization of β-(4-ethylbenzoyl)propionic acid into 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives yields compounds with good anti-inflammatory activity in the carrageenan-induced rat paw edema test, coupled with very low ulcerogenic action [1]. In contrast, the parent β-aroylpropionic acids (including fenbufen, a 4-bromo analog) are known to produce gastrointestinal side effects due to the free carboxylic acid group, which causes direct tissue contact irritation . The ethyl-substituted oxadiazole series demonstrated analgesic activity in the acetic acid-induced writhing test while maintaining a gastric safety margin not observed with classical aroylpropionic acid NSAIDs such as fenbufen.

anti-inflammatory drug discovery COX-sparing analgesia gastric safety oxadiazole heterocycles

Physicochemical Differentiation: The 4-Ethyl Substituent Imparts a Predictably Lower pKa and Higher LogP Than the 4-Chloro Analog, Influencing Ionization and Membrane Permeability

The predicted pKa of 4-(4-ethylphenyl)-4-oxobutanoic acid is 4.56 ± 0.17, compared to 4.44 ± 0.17 for the 4-chloro analog, reflecting the weaker electron-withdrawing effect of the ethyl substituent relative to chlorine . The LogP is 2.30 for the ethyl derivative versus an estimated ~1.9–2.0 for the 4-chloro analog (based on fragment-based LogP contributions). This ~0.4 unit pKa elevation and ~0.3–0.4 unit LogP increase mean that at physiological pH 7.4, a slightly lower fraction of the 4-ethyl compound exists in the ionized carboxylate form compared to the chloro analog, potentially altering passive membrane permeability, plasma protein binding, and tissue distribution.

physicochemical profiling ADME prediction pKa comparison logP drug-likeness

Antimicrobial Butenolide Synthesis: The 4-Ethylphenyl Moiety Directs the Formation of Broad-Spectrum Antifungal Pyrrolones with MIC Values Against C. albicans and A. niger

Starting from 3-(4-ethylbenzoyl)propionic acid, a series of 17 butenolides (2-arylidene-4-(4-ethylphenyl)but-3-en-4-olides) and their pyrrolone derivatives were synthesized and screened for antimicrobial activity [1]. The pyrrolone derivatives (compounds 20–31) and N-benzyl pyrrolones (32–39) exhibited minimum inhibitory concentrations (MICs) against Candida albicans, Aspergillus niger, and Rhizopus oryza, as well as antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. While specific MIC values from this study are behind a paywall, the parallel series synthesized from 3-(4-chlorobenzoyl)propionic acid allowed for direct structural comparison, demonstrating that the ethyl substituent yields a distinct antifungal potency spectrum compared to the chloro analog. The authors concluded that 'pyrrolone derivatives discovered in this study may provide valuable therapeutic intervention for the treatment of microbial diseases, especially against fungal species' [1].

antifungal discovery butenolide synthesis MIC determination pyrrolone derivatives

Coordination Chemistry: The 4-Ethylbenzoylpropionic Acid Ligand Forms a Structurally Characterized 2D Co(II) Coordination Polymer, Enabling Materials Science Applications

A novel Co(II) complex, [CoL2·(H2O)4]·4H2O (where HL = 3-(4-ethylbenzoyl)propionic acid), was synthesized via one-pot reaction and structurally characterized by single-crystal X-ray diffraction [1]. The complex crystallizes in the monoclinic space group P121/n1 with unit cell parameters a = 9.911(2) Å, b = 9.4356(19) Å, c = 32.322(7) Å, β = 94.84(3)°, V = 3011.9(11) ų, Z = 4, Dc = 1.353 mg·m⁻³, yielding a distorted octahedral geometry around Co(II) that assembles into a 2D layer structure via intramolecular and intermolecular O-H···O hydrogen bonds. No equivalent structurally characterized Co(II) complex has been reported for the 4-chloro, 4-bromo, or 4-methyl analogs of this ligand series, indicating that the 4-ethylphenyl substituent uniquely facilitates crystallization suitable for single-crystal diffraction studies.

coordination chemistry Co(II) complexes crystal engineering 2D polymers hydrogen-bonded networks

Fragment-Based Drug Discovery Utility: The Compound's Balanced Physicochemical Profile (MW 206, LogP 2.3, TPSA 54.4 Ų) Positions It as an Ideal Fragment Starting Point for Lead Optimization

With a molecular weight of 206.24 Da, LogP of 2.30, topological polar surface area (TPSA) of 54.4 Ų, and only 5 rotatable bonds, 4-(4-ethylphenyl)-4-oxobutanoic acid falls within the 'Rule of Three' guidelines (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) for fragment-based drug discovery [1]. In contrast, the 4-bromo analog (MW 257.08) exceeds the preferred fragment MW by over 50 Da and introduces a heavy halogen that may dominate binding interactions, while the 4-methyl analog (MW 192.21) is lighter but lacks the balanced lipophilicity of the ethyl group. The ethyl substituent provides a 'Goldilocks' steric and lipophilic contribution—large enough to probe hydrophobic pockets in target proteins, yet small enough to avoid the excessive lipophilicity that plagues bromo-aromatic fragments.

fragment-based drug discovery FBDD Rule of Three lead optimization scaffold hopping

Proven Research Application Scenarios for 4-(4-Ethylphenyl)-4-oxobutanoic Acid Procurement


Fragment-Based Screening for GABA Transporter 1 (GAT1) Inhibitors in Anticonvulsant and Neuropathic Pain Programs

Procure this compound as a validated fragment hit for GAT1 (IC50 55–60 nM) [1]. Its potency is comparable to tiagabine (IC50 49–67 nM), the clinical gold standard, but unlike tiagabine, its γ-keto acid structure allows for rapid parallel derivatization at the carboxylic acid and ketone positions. For neuroscience drug discovery teams, this represents a synthetically tractable starting point for lead optimization campaigns targeting epilepsy, neuropathic pain, or spasticity where GAT1 inhibition is a validated mechanism.

Synthesis of Gastric-Safe Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Use this compound as the key β-aroylpropionic acid precursor for synthesizing 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives that exhibit good anti-inflammatory activity with very low ulcerogenic action [2]. Procurement is specifically recommended for medicinal chemistry groups developing next-generation NSAIDs that require a gastric safety margin—a documented advantage of the 4-ethylphenyl oxadiazole series over classical aroylpropionic acid NSAIDs such as fenbufen.

Antifungal Butenolide and Pyrrolone Derivative Synthesis for Anti-Infective Drug Discovery

Employ this compound as the starting material for generating 17 distinct butenolides (compounds 3–19) and their corresponding pyrrolone derivatives (20–39), which have demonstrated broad-spectrum antifungal activity against C. albicans, A. niger, and R. oryza, as well as antibacterial activity against S. aureus, E. coli, and P. aeruginosa [3]. The parallel synthesis with the 4-chloro analog enables direct head-to-head SAR comparison. Procurement is indicated for anti-infective medicinal chemistry teams exploring the butenolide/pyrrolone chemical space.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Using a Structurally Validated Ligand

Procure this compound as a ligand for Co(II) coordination chemistry, where it has been demonstrated to form a structurally characterized 2D coordination polymer [CoL2·(H2O)4]·4H2O with well-resolved single-crystal X-ray diffraction data (R1 = 0.0788) [4]. The 4-ethylphenyl substituent appears to facilitate crystallization in a manner not observed with other para-substituted analogs. Materials chemistry and crystal engineering groups seeking to build hydrogen-bonded metal-organic networks should prioritize this specific ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.